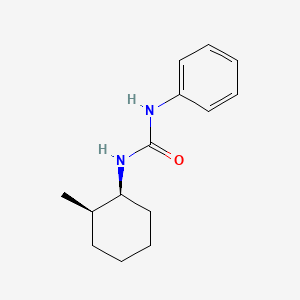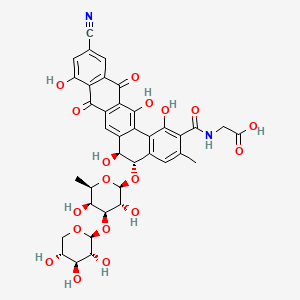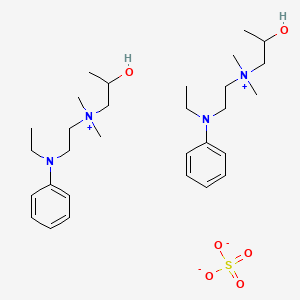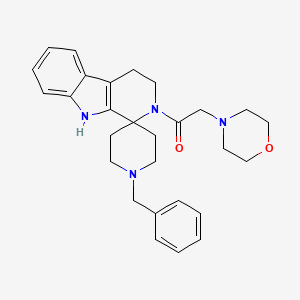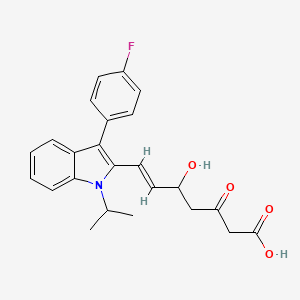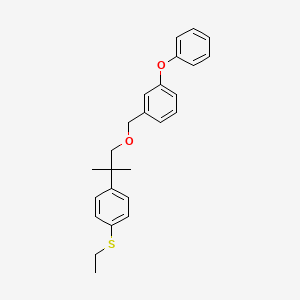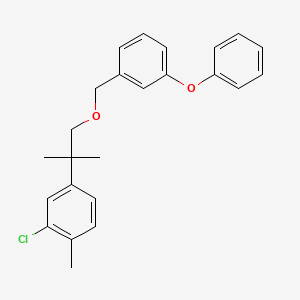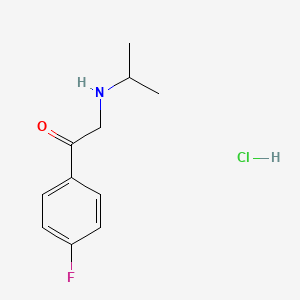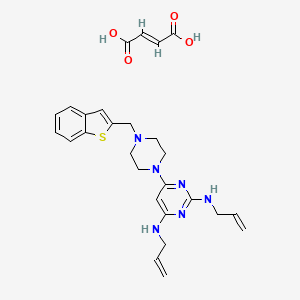
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of allylamino groups at the 2 and 4 positions. The benzothiophene moiety can be synthesized separately and then coupled with the pyrimidine derivative. Finally, the piperazine ring is introduced, and the compound is converted to its fumarate salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Purification methods such as recrystallization, chromatography, and crystallization of the fumarate salt would be essential to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate can undergo various chemical reactions, including:
Oxidation: The allylamino groups and the benzothiophene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups or to study its reduced forms.
Substitution: The piperazine ring and the pyrimidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for various diseases, given its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrimidine and piperazine rings are often involved in binding to active sites, while the benzothiophene moiety can enhance the compound’s affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate is unique due to the presence of allylamino groups, which can confer different reactivity and biological activity compared to similar compounds with amino or diamino groups. The combination of the pyrimidine, benzothiophene, and piperazine rings also provides a distinct structural framework that can be exploited for various applications.
Propiedades
Número CAS |
87813-93-2 |
|---|---|
Fórmula molecular |
C27H32N6O4S |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
6-[4-(1-benzothiophen-2-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H28N6S.C4H4O4/c1-3-9-24-21-16-22(27-23(26-21)25-10-4-2)29-13-11-28(12-14-29)17-19-15-18-7-5-6-8-20(18)30-19;5-3(6)1-2-4(7)8/h3-8,15-16H,1-2,9-14,17H2,(H2,24,25,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SJLHUSUFVNPLAE-WLHGVMLRSA-N |
SMILES isomérico |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=CC=CC=C4S3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



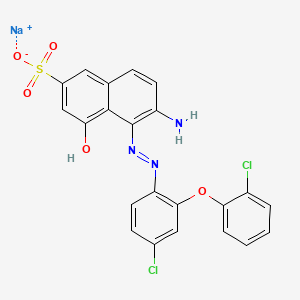


![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)
